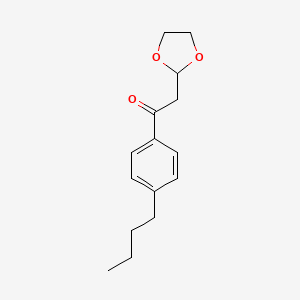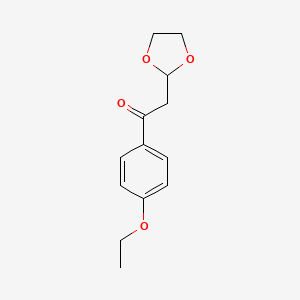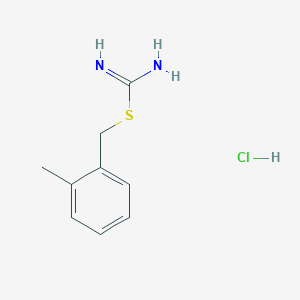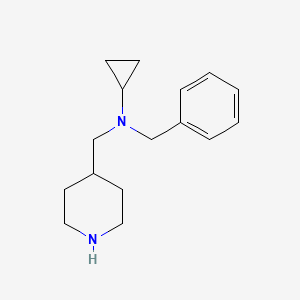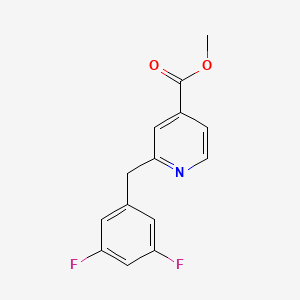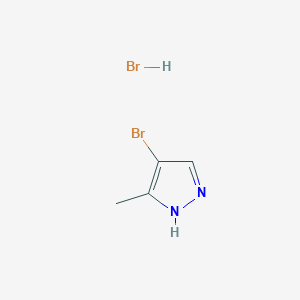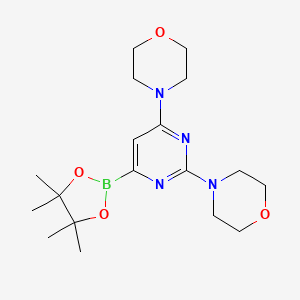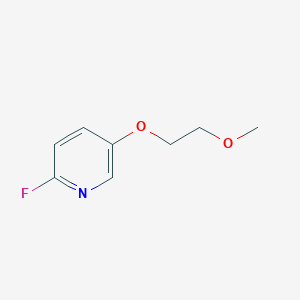
2-Fluoro-5-(2-methoxyethoxy)pyridine
Vue d'ensemble
Description
“2-Fluoro-5-(2-methoxyethoxy)pyridine” is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 . It is also known as FMEP.
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-(2-methoxyethoxy)pyridine” is1S/C8H10FNO2/c1-11-4-5-12-8-3-2-7 (9)6-10-8/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-(2-methoxyethoxy)pyridine” include a molecular weight of 171.17 . Other specific properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Fluoro-5-(2-methoxyethoxy)pyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis of TFMP involves various chemical reactions, including the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry .
- Application : Fluoropyridines are synthesized for various applications, including as potential imaging agents for various biological applications .
- Methods : The Baltz-Schiemann reaction is one of the methods used for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides .
- Results : Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .
-
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Fluoro-5-(2-methoxyethoxy)pyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis of TFMP involves various chemical reactions, including the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of 2-Methylpyridines
- Field : Organic Chemistry .
- Application : A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .
- Methods : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
- Results : Eight 2-methylated pyridines were produced by progressing starting .
-
Synthesis of Fluorine-18 Labeled Compounds
- Field : Radiobiology .
- Application : Fluorine-18 labeled compounds, which can be synthesized from fluoropyridines, are used as potential imaging agents for various biological applications .
- Methods : The synthesis of Fluorine-18 labeled compounds involves nucleophilic substitution, which proceeds highly regioselectively in the second position of pyridine .
- Results : Fluorine-18 labeled compounds present a special interest as potential imaging agents for various biological applications .
-
Synthesis of α-Methylated Pyridines
- Field : Organic Chemistry .
- Application : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .
- Methods : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Results : Eight 2-methylated pyridines were produced .
Propriétés
IUPAC Name |
2-fluoro-5-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVDIRIRPRZPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(2-methoxyethoxy)pyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

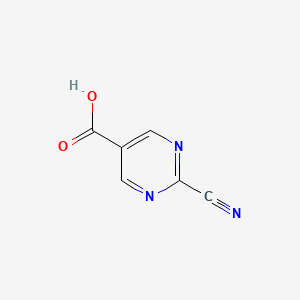
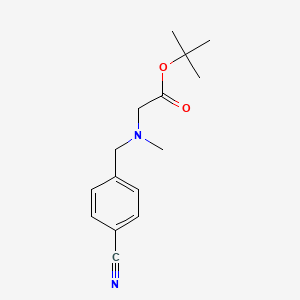
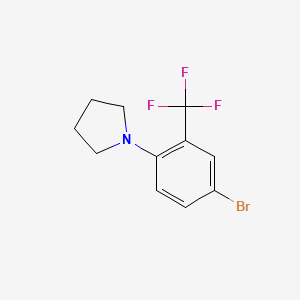
![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)
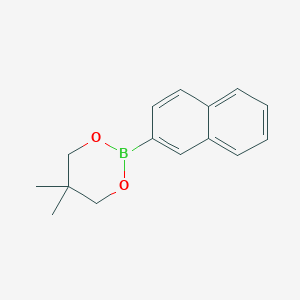
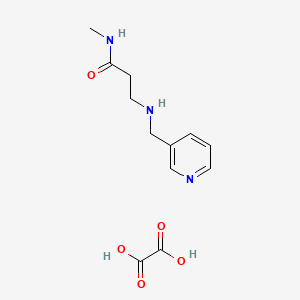
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)
